molecular formula C9H7ClN4 B13937364 2-Amino-6-chlor-4-ethyl-pyridin-3,5-dicarbonitril CAS No. 64829-10-3

2-Amino-6-chlor-4-ethyl-pyridin-3,5-dicarbonitril

Cat. No.: B13937364
CAS No.: 64829-10-3
M. Wt: 206.63 g/mol
InChI Key: SUXMPGPPTYSLGO-UHFFFAOYSA-N
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Description

2-Amino-6-chlor-4-ethyl-pyridin-3,5-dicarbonitril is a heterocyclic compound with a pyridine ring substituted with amino, chloro, ethyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chlor-4-ethyl-pyridin-3,5-dicarbonitril typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of malononitrile with appropriate aldehydes and amines under basic conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlor-4-ethyl-pyridin-3,5-dicarbonitril can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield 2-amino-6-alkylamino-4-ethyl-pyridin-3,5-dicarbonitril derivatives.

Scientific Research Applications

2-Amino-6-chlor-4-ethyl-pyridin-3,5-dicarbonitril has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-Amino-6-chlor-4-ethyl-pyridin-3,5-dicarbonitril depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved are often identified through in vitro and in silico studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
  • 2-Amino-6-chloro-3,5-dicyanopyridine
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness

2-Amino-6-chlor-4-ethyl-pyridin-3,5-dicarbonitril is unique due to the presence of both chloro and ethyl groups on the pyridine ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new derivatives with enhanced properties.

Properties

CAS No.

64829-10-3

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

2-amino-6-chloro-4-ethylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C9H7ClN4/c1-2-5-6(3-11)8(10)14-9(13)7(5)4-12/h2H2,1H3,(H2,13,14)

InChI Key

SUXMPGPPTYSLGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)Cl)N)C#N

Origin of Product

United States

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